molecular formula C10H12FNO2 B2556824 Methyl 3-[(4-fluorophenyl)amino]propanoate CAS No. 882041-33-0

Methyl 3-[(4-fluorophenyl)amino]propanoate

Cat. No. B2556824
CAS RN: 882041-33-0
M. Wt: 197.209
InChI Key: AHVDRMRPNGCKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(4-fluorophenyl)amino]propanoate” is a chemical compound with the empirical formula C10H12FNO2 . It has a molecular weight of 197.21 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)CC(N)C(C=C1)=CC=C1F . This indicates that the compound contains a methyl ester group (O=C(OC)), an amine group (N), and a fluorophenyl group (C(C=C1)=CC=C1F).


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 197.21 . The InChI key for this compound is BULPFQGZGPHEBO-UHFFFAOYSA-N . Unfortunately, specific physical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

1. Use in PET Radiopharmaceuticals

Methyl 3-[(4-fluorophenyl)amino]propanoate has been utilized in the automated synthesis of the radiopharmaceutical [11C]CS1P1, which is used for PET imaging of the sphingosine-1 phosphate receptor 1 (S1P1). This synthesis is important for investigating S1P1's role in various medical conditions, including multiple sclerosis (Luo et al., 2019).

2. Clinical Evaluation of Radiotracers

In a phase 1 evaluation, a radiotracer targeting the sphingosine-1-phosphate receptor (S1PR1), synthesized using this compound, was assessed for safety and dosimetry in human participants. This evaluation is crucial for advancing the use of such radiotracers in clinical settings for diseases like multiple sclerosis (Brier et al., 2022).

3. Synthesis of Antiandrogens

This compound has been involved in the synthesis of nonsteroidal antiandrogens. The specific properties of such compounds, including their selectivity and potency, are significant for the treatment of androgen-responsive benign and malignant diseases, which highlights the medicinal chemistry applications of this compound (Tucker et al., 1988).

4. Radiosynthesis for Hypoxia Imaging

It has been used in the radiosynthesis of new tracers for imaging hypoxia in tumor tissues, specifically in the form of O-[2-[18F]fluoro-3-(2-nitro-1H-imidazole-1yl)propyl]tyrosine ([18F]FNT). This application is essential for improving the detection and characterization of hypoxic tumor tissue in clinical diagnostics (Malik et al., 2012).

5. Analysis of Non-Proteinogenic Amino Acids

The compound has been studied in the context of 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid, to understand its electronic and vibrational structure. Such studies are important in the field of biochemistry for the development and understanding of new biomolecules (Pallavi & Tonannavar, 2020).

properties

IUPAC Name

methyl 3-(4-fluoroanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-7-12-9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVDRMRPNGCKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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